5-Methylbenzo[b]thiophene, also known as 5-Methyl-1-benzothiophene or Benzothiophene, 5-methyl-, is a chemical compound with the molecular formula C9H8S . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
The synthesis of 5-methylbenzo[b]thiophen-3(2H)-one involves various chemical reactions. For instance, Bischler-Napieralski cyclization of 2-acetamido-3-phenylbenzo[b]heteroarenes has been used to prepare 5-methylbenzo[b]thiophene . Another study reported the synthesis of polymers based on benzo[1,2-b:4,5-b0]dithiophene (BDT) and pyrrolo[3,4-]benzotriazole-5,7(2,6)-dione (TzBI) for use in non-fullerene organic solar cells .
The molecular structure of 5-methylbenzo[b]thiophene consists of a benzothiophene ring with a methyl group attached to the 5-position . The InChI representation of the molecule is InChI=1S/C9H8S/c1-7-2-3-9-8(6-7)4-5-10-9/h2-6H,1H3
.
5-Methylbenzo[b]thiophen-3(2H)-one can undergo various chemical reactions. For example, bromination and nitration of 2,3-dibromo-5-methylbenzo[b]thiophen have been reported, with the presence of the 5-methyl group increasing the proportion of the 4-substituted product in each case .
5-Methylbenzo[b]thiophen-3(2H)-one has a molecular weight of 148.23 g/mol . It has a topological polar surface area of 28.2 Ų and a complexity of 122 . The compound has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 .
5-methylbenzo[b]thiophen-3(2H)-one is an organic compound that belongs to the family of benzo[b]thiophenes, which are characterized by a fused benzene and thiophene ring structure. This compound features a methyl group at the fifth position of the benzo[b]thiophene ring and a ketone functional group at the third position. The compound is of interest in various scientific fields due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development.
5-methylbenzo[b]thiophen-3(2H)-one can be sourced from various chemical suppliers and is classified under the broader category of heterocyclic compounds. Its structure aligns it with other thiophene derivatives, which are often explored for their biological activities and utility in organic synthesis.
The synthesis of 5-methylbenzo[b]thiophen-3(2H)-one can be achieved through several methods, including:
A typical synthesis might involve the following steps:
The molecular formula of 5-methylbenzo[b]thiophen-3(2H)-one is . The compound features:
The molecular weight is approximately 176.24 g/mol. The compound exhibits specific spectral characteristics in nuclear magnetic resonance (NMR) spectroscopy, with distinct peaks corresponding to its hydrogen and carbon environments.
5-methylbenzo[b]thiophen-3(2H)-one can participate in various chemical reactions, including:
Reactions can be optimized by controlling factors such as temperature, solvent choice, and reaction time to enhance yields and selectivity.
The mechanism of action for compounds like 5-methylbenzo[b]thiophen-3(2H)-one often involves interactions at the molecular level with biological targets. This may include:
Studies have shown that derivatives of benzo[b]thiophenes exhibit various biological activities, including anti-inflammatory and antimicrobial effects.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2